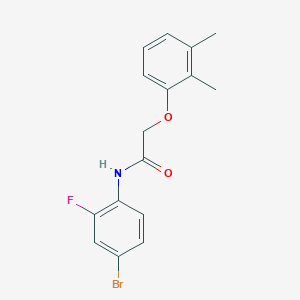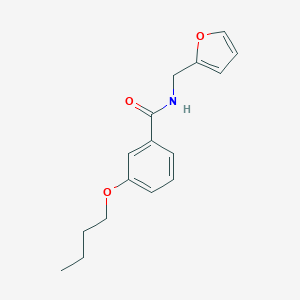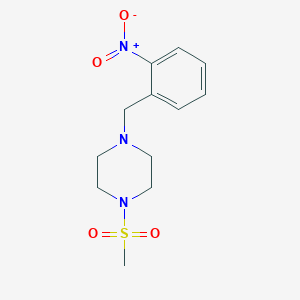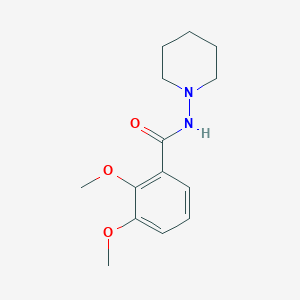
N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-phenylacetamide, commonly known as PTAD, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PTAD belongs to the class of thiazolidinediones, which are known to exhibit a variety of biological activities, including anti-inflammatory, antidiabetic, and anticancer effects.
Wirkmechanismus
The mechanism of action of PTAD is not fully understood, but it is believed to involve the modulation of various signaling pathways and the regulation of gene expression. PTAD has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and 5-lipoxygenase, which are involved in the inflammatory response. PTAD has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
PTAD has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell types, including macrophages and neurons. PTAD has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, PTAD has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
PTAD has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under a variety of conditions. PTAD can be used as a chemical probe for the study of protein-protein interactions and the identification of novel drug targets. However, PTAD also has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. In addition, PTAD can exhibit cytotoxic effects at high concentrations, which can limit its use in cell-based assays.
Zukünftige Richtungen
There are several future directions for the study of PTAD. One area of future research is the identification of the molecular targets of PTAD and the elucidation of its mechanism of action. Another area of future research is the development of more potent and selective analogs of PTAD for use as chemical probes and potential therapeutics. Finally, the potential applications of PTAD in the treatment of various diseases, including diabetes and cancer, warrant further investigation.
Synthesemethoden
PTAD can be synthesized through a multistep process involving the condensation of 2-aminothiophenol with benzaldehyde, followed by the reaction of the resulting Schiff base with acetyl chloride. The final product is obtained through the reaction of the resulting N-acetyl compound with phenyl isocyanate. The purity and yield of PTAD can be improved through various purification techniques, such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
PTAD has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a variety of biological activities, including antioxidant, anti-inflammatory, antidiabetic, and anticancer effects. PTAD has been studied for its potential use in the treatment of various diseases, including diabetes, cancer, and neurodegenerative disorders. It has also been studied for its potential use as a chemical probe for the study of protein-protein interactions and the identification of novel drug targets.
Eigenschaften
Molekularformel |
C17H14N2O3S |
|---|---|
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-phenylacetamide |
InChI |
InChI=1S/C17H14N2O3S/c1-12(20)18(13-8-4-2-5-9-13)16-15(21)19(17(22)23-16)14-10-6-3-7-11-14/h2-11,16H,1H3 |
InChI-Schlüssel |
VKBULPRZNBBWFY-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1C(=O)N(C(=O)S1)C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(=O)N(C1C(=O)N(C(=O)S1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B246054.png)
![N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B246055.png)
![N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B246056.png)
![N-{3-[(diphenylacetyl)amino]phenyl}butanamide](/img/structure/B246057.png)
![N-{2-methyl-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B246059.png)
![2-(2,4-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B246060.png)

![2-[(Z)-2-(2,4-dimethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B246065.png)
![N-(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B246066.png)
![6-Amino-1',3'-dimethyl-3-propyl-2,4-dihydrospiro(pyrano[2,3-c]pyrazole-4,4'-piperidine-5-carbonitrile](/img/structure/B246069.png)

![2-{[(3,4-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246076.png)
